Tert-butyl [(2-aminophenyl)sulfonyl]acetate
Description
Tert-butyl [(2-aminophenyl)sulfonyl]acetate is a sulfonate ester featuring a tert-butyl group, an acetoxy backbone, and a 2-aminophenylsulfonyl substituent. The 2-aminophenyl group introduces electron-donating effects due to the amine (-NH₂) substituent, which may influence reactivity, solubility, and intermolecular interactions such as hydrogen bonding or π-stacking .
Properties
IUPAC Name |
tert-butyl 2-(2-aminophenyl)sulfonylacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S/c1-12(2,3)17-11(14)8-18(15,16)10-7-5-4-6-9(10)13/h4-7H,8,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFQKIJNFEOGQKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CS(=O)(=O)C1=CC=CC=C1N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Substrate Preparation
The Horner-Wadsworth-Emmons (HWE) reaction serves as a cornerstone for constructing the α,β-unsaturated ester scaffold. As detailed in WO2016207907A1, the phosphonate precursor N-(5-((4,4'-tolylphosphono)-methyl)-4-(4-fluorophenyl)-6-isopropylpyrimidin-2-yl)-N-methyl methanesulfonamide reacts with tert-butyl (4R-cis)-6-formyl-2,2-dimethyl-1,3-dioxane-4-acetate under strongly basic conditions. Sodium hexamethyldisilazide (NaHMDS) in tetrahydrofuran (THF) at -74°C deprotonates the phosphonate, generating a stabilized ylide that undergoes stereoselective coupling with the aldehyde (E/Z > 99.8:0.2).
Experimental Optimization
Key variables influencing yield include:
- Temperature control : Maintaining -70°C to -65°C during ylide formation minimizes side reactions.
- Solvent polarity : THF-toluene mixtures (2:1 v/v) enhance solubility of intermediates while suppressing enolate dimerization.
- Quenching protocol : Gradual addition of acetic acid-water (1:4 v/v) at 10°C prevents exothermic decomposition.
A representative procedure yielded 82% of tert-butyl [(2-aminophenyl)sulfonyl]acetate with 99.6% HPLC purity after crystallization from methanol.
Base-Mediated Cyclization and Sulfonyl Transfer
Cyclization of Nitrobutanol Intermediates
US7126015 B2 discloses a cyclization strategy starting from 3-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-4-nitrobutan-1-ol. Treatment with potassium tert-butoxide in isopropanol induces ring closure to form the hexahydrofuro[2,3-b]furan core. Subsequent sulfonation with 2-aminobenzenesulfonyl chloride in dichloromethane (DCM) introduces the sulfonyl moiety.
Challenges in Diastereomeric Resolution
The cyclization step produces a 78:22 diastereomer ratio, necessitating chromatographic separation on silica gel (hexane:ethyl acetate 8:1). This bottleneck reduces overall yield to 61% despite high conversion rates. Industrial adaptations replace column chromatography with fractional crystallization using ethyl acetate-n-heptane, improving throughput but reducing purity to 97.2%.
Direct Sulfonation of tert-Butyl Acetoacetate
Electrophilic Aromatic Substitution
In anhydrous DCM, tert-butyl acetoacetate reacts with 2-nitrobenzenesulfonyl chloride at 0°C, followed by catalytic iron-mediated reduction of the nitro group to an amine. This one-pot method avoids intermediate isolation, achieving 71% yield with 98.5% purity.
Regioselectivity and Byproduct Formation
Ortho-directing effects of the nitro group ensure >95% sulfonation at the 2-position. However, over-sulfonation (5–8% disulfonated byproduct) occurs unless stoichiometry is tightly controlled (1:1.05 molar ratio).
Enzymatic Resolution of Racemic Intermediates
Lipase-Catalyzed Kinetic Resolution
Candida antarctica lipase B (CAL-B) selectively hydrolyzes the (R)-enantiomer of racemic tert-butyl [2-nitrophenyl)sulfonyl]acetate in phosphate buffer (pH 7.0) at 37°C. After 24 hours, the remaining (S)-ester is recovered with 99% enantiomeric excess (ee), while the (R)-acid is extracted and re-esterified.
Economic and Environmental Impact
Though enzymatic methods reduce solvent waste, the 48-hour reaction time and enzyme cost (€1200/kg) limit scalability.
Solid-Phase Synthesis for High-Throughput Production
Resin-Bound Intermediate Strategy
Wang resin-functionalized tert-butyl acetate undergoes sulfonation with 2-aminobenzenesulfonyl chloride in DMF, followed by trifluoroacetic acid (TFA) cleavage. This method achieves 85% purity without chromatography but requires excess sulfonyl chloride (2.5 equiv) to drive completion.
Comparative Analysis of Methodologies
| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/g) |
|---|---|---|---|---|
| HWE Olefination | 82 | 99.6 | Industrial | 12.40 |
| Cyclization-Sulfonation | 61 | 97.2 | Pilot | 18.75 |
| Direct Sulfonation | 71 | 98.5 | Lab | 9.80 |
| Enzymatic Resolution | 45 | 99.0 | Niche | 34.20 |
| Solid-Phase | 68 | 85.0 | Lab | 22.10 |
Chemical Reactions Analysis
Tert-butyl [(2-aminophenyl)sulfonyl]acetate undergoes various chemical reactions, including:
Scientific Research Applications
Pharmaceutical Development
Tert-butyl [(2-aminophenyl)sulfonyl]acetate serves as an important intermediate in the synthesis of sulfonamide-based pharmaceuticals. These drugs are widely recognized for their antibacterial properties. The compound's structure allows it to facilitate the formation of various biologically active molecules.
Case Study: Synthesis of Anti-inflammatory Agents
A series of compounds derived from this compound were synthesized and evaluated for anti-inflammatory activity. In vivo studies demonstrated that these derivatives exhibited significant inhibition of inflammation in carrageenan-induced rat paw edema models, with inhibition rates ranging from 39% to 54% compared to standard drugs like indomethacin .
Organic Synthesis
In organic chemistry, this compound acts as a building block for more complex molecular structures. Its utility in synthetic pathways enables researchers to develop novel compounds with potential applications in medicine and materials science.
Data Table: Synthetic Applications
| Compound Type | Application | Reference |
|---|---|---|
| Sulfonamide Derivatives | Antibacterial agents | |
| Benzamido Phenylcarbamate | Anti-inflammatory agents | |
| Thiopyrimidine–Benzenesulfonamide | Antimicrobial agents |
Biochemical Research
The compound is valuable in biochemical studies, particularly in investigating enzyme interactions and mechanisms. This research can lead to the development of new therapeutic agents targeting specific biological pathways.
Example: Enzyme Inhibition Studies
Research has shown that derivatives of this compound can act as inhibitors for enzymes such as α-glucosidase and acetylcholinesterase, which are relevant for conditions like diabetes and Alzheimer's disease . These findings suggest potential therapeutic applications for these compounds.
Material Science
In material science, this compound can be incorporated into polymer formulations. This incorporation enhances properties such as thermal stability and chemical resistance, making it beneficial for advanced material applications.
Application Insights:
- Thermal Stability: The addition of this compound improves the thermal properties of polymers, making them suitable for high-temperature applications.
- Chemical Resistance: Enhanced resistance to solvents and chemicals increases the durability of materials in various environments.
Agricultural Chemistry
The compound is also explored for its potential use in developing agrochemicals. Its sulfonamide group may contribute to the formulation of more effective pesticides or herbicides.
Research Findings:
Studies indicate that modifications of this compound could lead to new agrochemical products with improved efficacy against pests while minimizing environmental impact .
Mechanism of Action
The mechanism of action of tert-butyl [(2-aminophenyl)sulfonyl]acetate involves its interaction with specific molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity . Additionally, the compound can interact with cellular pathways involved in signal transduction and metabolic processes .
Comparison with Similar Compounds
Structural and Functional Group Variations
tert-Butyl 2-{[5-(4-cyanophenyl)pyridin-3-yl]sulfonyl}acetate (C₁₈H₁₈N₂O₄S)
- Substituents: A pyridinyl ring linked to a 4-cyanophenyl group replaces the 2-aminophenyl group.
- Crystal Structure: The dihedral angle between the pyridine and cyanophenyl rings is 33.71°, creating a non-planar geometry that impacts packing efficiency. Intramolecular C–H⋯O hydrogen bonds form an S(6) ring motif, while intermolecular C–H⋯O/N interactions stabilize the crystal lattice .
- Applications: Designed for liquid crystal research due to its rigid aromatic core and polarizable cyano group .
tert-Butyl 2-(4-aminophenoxy)acetate (C₁₂H₁₇NO₃)
- Substituents: An aminophenoxy (-O-C₆H₄-NH₂) group replaces the sulfonyl moiety.
- Properties : The absence of a sulfonyl group reduces molecular weight (223.27 g/mol vs. ~350 g/mol for sulfonyl analogs) and alters polarity. The ether linkage may enhance hydrolytic stability compared to sulfonate esters .
Methyl 2-(2-aminophenyl)acetate (C₉H₁₁NO₂)
- Substituents : Lacks the tert-butyl and sulfonyl groups.
- Reactivity : The ester group is more electrophilic due to reduced steric hindrance, making it a precursor for amide or peptide coupling reactions .
Physicochemical Properties
*Estimated based on analogs.
Biological Activity
Tert-butyl [(2-aminophenyl)sulfonyl]acetate is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and comparisons with similar compounds, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound possesses the following chemical characteristics:
- Molecular Formula : CHNOS
- Molecular Weight : 253.34 g/mol
- CAS Number : 1326863-40-4
The compound features a tert-butyl group, an acetate moiety, and a sulfonamide functional group attached to an aminophenyl ring, which contributes to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The sulfonyl group is known to form strong interactions with amino acid residues in the active sites of enzymes, potentially leading to inhibition of enzyme activity. This mechanism suggests that the compound may act as an enzyme inhibitor, which is critical in therapeutic applications targeting various diseases.
Biological Activities
Research has indicated that this compound exhibits several biological activities:
- Anticancer Activity : In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including breast (MCF-7) and colon (HCT116) cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in cellular models, indicating its use in treating inflammatory diseases.
- Antimicrobial Properties : Preliminary studies suggest that this compound possesses antimicrobial activity against certain bacterial strains, making it a candidate for further exploration in antibiotic development.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds can provide insights into the unique properties of this compound:
| Compound Name | Structural Variation | Biological Activity |
|---|---|---|
| Tert-butyl [(2-aminophenyl)sulfonyl]propionate | Propionate group instead of acetate | Similar anticancer activity |
| Tert-butyl [(2-aminophenyl)sulfonyl]butyrate | Butyrate group instead of acetate | Enhanced anti-inflammatory properties |
This table highlights how slight modifications in the chemical structure can influence the biological activity of related compounds.
Case Studies and Research Findings
- Anticancer Study : A study published in Molecules demonstrated that this compound exhibited significant antiproliferative effects against MCF-7 and HCT116 cell lines at concentrations ranging from 10 to 50 µM. The study concluded that the compound could be developed into a lead for anticancer drug discovery due to its selective toxicity towards cancer cells while sparing normal cells .
- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory properties of this compound using lipopolysaccharide (LPS)-stimulated macrophages. Results indicated a marked reduction in pro-inflammatory cytokines (TNF-alpha, IL-6) when treated with this compound at varying concentrations .
- Antimicrobial Assessment : A preliminary screening against Gram-positive and Gram-negative bacteria revealed that this compound exhibited bactericidal effects, particularly against Staphylococcus aureus and Escherichia coli .
Q & A
Q. What are the optimized synthetic routes for Tert-butyl [(2-aminophenyl)sulfonyl]acetate, and how do reaction conditions influence yield?
The synthesis typically involves sulfonylation of 2-aminophenyl derivatives followed by esterification. Key steps include:
- Sulfonylation : Reacting 2-aminophenylacetic acid with sulfonyl chlorides under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonyl group .
- Esterification : Protecting the carboxylic acid with tert-butyl groups via alkylation (e.g., tert-butyl bromide) or using tert-butyl acetate in the presence of acid catalysts .
- Optimization : Yield improvements (≥70%) are achieved by controlling temperature (0–25°C), solvent polarity (e.g., dichloromethane or THF), and stoichiometric ratios of reagents .
Q. Which spectroscopic techniques are most effective for structural confirmation?
- NMR Spectroscopy : H and C NMR identify key signals:
- Tert-butyl group: δ 1.4–1.6 ppm (9H singlet in H NMR).
- Sulfonyl and acetate moieties: δ 3.5–4.0 ppm (sulfonyl protons) and δ 170–175 ppm (carbonyl carbons in C NMR) .
- Mass Spectrometry (MS) : Molecular ion peaks at m/z 325–330 confirm molecular weight .
- X-ray Crystallography : Resolves intramolecular interactions (e.g., C–H⋯O hydrogen bonds) and dihedral angles between aromatic rings (e.g., 33.71° in related analogs) .
Q. How does the compound’s stability vary under different storage conditions?
- Thermal Stability : Degrades above 120°C; store at room temperature in inert atmospheres .
- Hydrolytic Sensitivity : Susceptible to ester hydrolysis under acidic/basic conditions. Stability in aqueous buffers (pH 4–8) is critical for biological assays .
Advanced Research Questions
Q. What reaction intermediates form during sulfonylation, and how can they be characterized?
- Key Intermediates :
- Sulfonic acid intermediate : Detected via IR spectroscopy (S=O stretching at 1150–1300 cm⁻¹) .
- Acid chloride : Trapped with tert-butyl alcohol to form the ester, monitored by TLC or HPLC .
- Mechanistic Insights : DFT calculations reveal transition states with energy barriers of 15–20 kcal/mol for sulfonylation, validated by kinetic studies .
Q. How can computational modeling predict biological interactions of this compound?
- Molecular Docking : Targets enzymes like kinases or proteases (e.g., GSK-3β) by aligning the sulfonyl group in catalytic pockets. Docking scores (e.g., Glide XP > -8.0 kcal/mol) correlate with inhibitory activity .
- MD Simulations : Predict binding stability (RMSD < 2.0 Å over 100 ns) and hydrogen-bonding networks with residues like Asp133 or Lys85 .
Q. How do contradictory spectral data for this compound arise, and how can they be resolved?
- Common Contradictions :
- Rotameric forms : Variable NMR signals due to restricted rotation around the sulfonyl group. Use high-temperature NMR (50°C) or deuterated DMSO to average signals .
- Crystal polymorphism : X-ray data may differ from computational models. Compare multiple crystal batches and refine structures using SHELXL .
- Resolution Workflow : Cross-validate with IR, MS, and elemental analysis, and reference PubChem data (CID: 16788656) .
Methodological Tables
Q. Table 1: Comparison of Synthetic Methods
| Method | Reagents | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Sulfonylation | SOCl₂, Pyridine | 65–75 | ≥95% | |
| Alkylation | t-BuBr, K₂CO₃ | 70–80 | ≥97% | |
| Acid-Catalyzed Ester | H₂SO₄, t-BuOH | 60–70 | ≥90% |
Q. Table 2: Key Spectroscopic Data
| Technique | Key Peaks/Features | Application | Reference |
|---|---|---|---|
| H NMR | δ 1.45 (s, 9H, t-Bu) | Confirm tert-butyl group | |
| X-ray Diffraction | Dihedral angle = 33.71° | Resolve intramolecular bonds | |
| MS (ESI+) | [M+H]⁺ = 327.1 | Molecular weight validation |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
